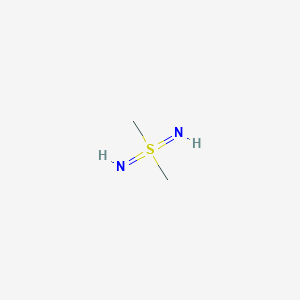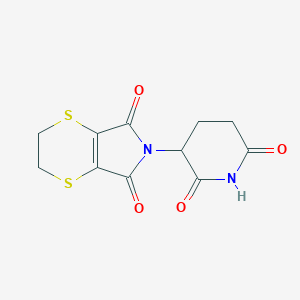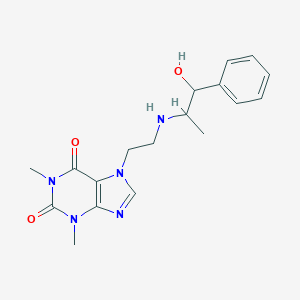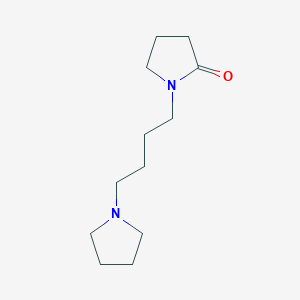
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-
概述
描述
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- is a chemical compound that is commonly used in scientific research. It is also known as N-Butyl-4-piperidone or NBP. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in many different fields. In
作用机制
The mechanism of action of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- is not fully understood. However, it has been shown to interact with a variety of different molecular targets in the brain, including dopamine receptors and NMDA receptors. These interactions may contribute to the compound's neuroprotective effects.
生化和生理效应
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective effects. Additionally, NBP has been shown to have antioxidant properties, which may help to protect against oxidative stress and neuroinflammation.
实验室实验的优点和局限性
One advantage of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for researchers in many different fields. Additionally, NBP is relatively easy to synthesize and purify, making it accessible to many different labs. However, one limitation of using NBP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations. Finally, there may be opportunities to develop new derivatives of NBP that have even greater neuroprotective effects.
科学研究应用
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- has a wide range of scientific research applications. It has been used in studies related to neurotransmitter release, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In particular, NBP has been shown to have neuroprotective effects, making it a promising candidate for the treatment of these diseases.
属性
CAS 编号 |
14052-94-9 |
|---|---|
产品名称 |
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- |
分子式 |
C12H22N2O |
分子量 |
210.32 g/mol |
IUPAC 名称 |
1-(4-pyrrolidin-1-ylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H22N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-11H2 |
InChI 键 |
FDNVDBVUIXCOFK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCN2CCCC2=O |
规范 SMILES |
C1CCN(C1)CCCCN2CCCC2=O |
其他 CAS 编号 |
14052-94-9 |
同义词 |
1-(4-Pyrrolizinobutyl)-2-pyrrolidone |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



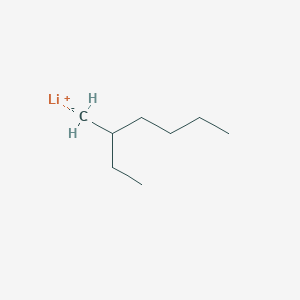
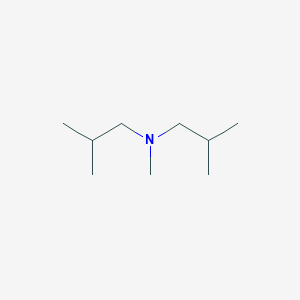


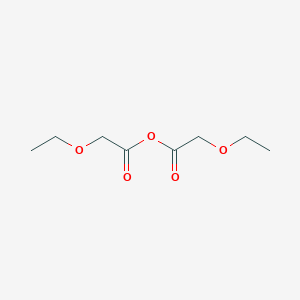
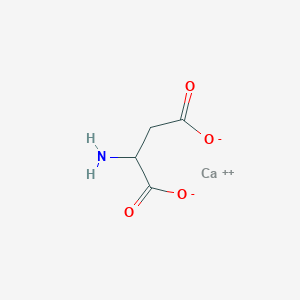
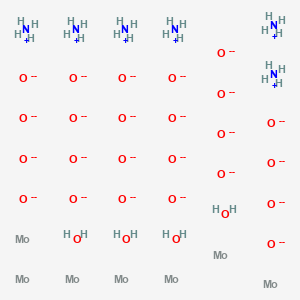
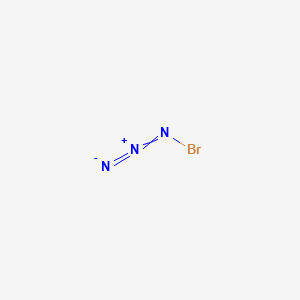
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
